3-Methylglutamic acid
Beschreibung
Historical Context of Academic Discovery and Initial Characterization
The scientific journey of 3-methylglutamic acid is intrinsically linked to the broader exploration of glutamic acid and its derivatives. Following the isolation and characterization of glutamic acid in the 19th century, the 20th century saw a surge in research aimed at understanding the structure-activity relationships of amino acids. This led to the synthesis and investigation of various modified amino acids, including methylated forms.
Significance in Biochemical Research and Natural Product Discovery
The significance of this compound in biochemical research is multifaceted, with profound implications in the fields of natural product biosynthesis and neuropharmacology.
One of the most well-documented roles of this compound is as a crucial component of several nonribosomal lipopeptide antibiotics, including the clinically important daptomycin (B549167) and the calcium-dependent antibiotics (CDAs). nih.govnih.govnih.gov Research has unequivocally shown that the (2S,3R)-stereoisomer of this compound is essential for the potent antibacterial activity of these compounds. nih.govresearchgate.net Its absence or the presence of a different stereoisomer leads to a significant loss of function. nih.gov The biosynthesis of this specific isomer is a highly controlled enzymatic process, involving the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate to form (3R)-3-methyl-2-oxoglutarate, which is then transaminated to yield (2S,3R)-3-methylglutamic acid. nih.govnih.gov This discovery has opened avenues for the bioengineering of novel antibiotic derivatives with potentially improved properties. nih.gov
In the realm of neurobiology, this compound, particularly its threo-diastereomer, has been identified as a valuable pharmacological tool. ontosight.ai Due to its structural similarity to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, it has been investigated for its potential to modulate glutamate signaling. ontosight.ai Notably, (±)-threo-3-methylglutamic acid (T3MG) has been characterized as a potent and selective inhibitor of the excitatory amino acid transporters (EAATs) EAAT2 and EAAT4. scbt.commedchemexpress.comscbt.commedchemexpress.com These transporters are critical for clearing glutamate from the synaptic cleft, thereby terminating the neurotransmitter signal and preventing excitotoxicity. By blocking these transporters, T3MG serves as a crucial research tool for studying the physiological and pathological roles of glutamate transport in conditions such as neurodegenerative diseases. ontosight.aiscbt.com Furthermore, some isomers of this compound have been shown to act as agonists at ionotropic glutamate receptors. medchemexpress.commedchemexpress.com
| Research Area | Significance of this compound | Key Isomer(s) |
| Natural Product Biosynthesis | Essential component of lipopeptide antibiotics like daptomycin and CDAs, crucial for their antibacterial activity. | (2S,3R)-3-methylglutamic acid |
| Neuropharmacology | Selective inhibitor of excitatory amino acid transporters (EAAT2 and EAAT4), used as a research tool to study glutamate signaling and transport. | (±)-threo-3-methylglutamic acid (T3MG) |
| Neurotransmitter Research | Investigated as a potential neurotransmitter or neuromodulator due to its structural analogy to glutamate. | Threo-3-methylglutamate (T3MG) |
Isomeric Forms and Stereochemical Considerations in Research
This compound possesses two chiral centers, at carbons 2 and 3, which gives rise to four possible stereoisomers. These are typically described as pairs of enantiomers, either as (2S,3S) and (2R,3R) or (2S,3R) and (2R,3S). The diastereomeric pairs are also referred to using the erythro/threo nomenclature. The precise stereochemistry of this compound is paramount to its biological function, and different isomers exhibit distinct activities.
The (2S,3R)-isomer is the naturally occurring form found in lipopeptide antibiotics like daptomycin. nih.gov Extensive research has demonstrated that the specific spatial arrangement of the methyl and amino groups in this isomer is critical for the antibiotic's ability to exert its antibacterial effect. researchgate.net Studies involving the synthesis of daptomycin analogs with other stereoisomers of this compound have shown a dramatic reduction in activity, highlighting the stringent stereochemical requirements of its biological target. researchgate.net The biosynthesis of this particular isomer is highly stereospecific, with enzymes in the producing organisms ensuring the correct configuration. nih.govnih.gov
In contrast, the (2S,3S)-isomer is not incorporated into these antibiotics, as the adenylation domain of the nonribosomal peptide synthetase is specific for the (2S,3R)-stereoisomer. nih.gov This stereoselectivity underscores the fine-tuned molecular recognition that governs natural product biosynthesis.
The threo-diastereomers , which include the (2S,3R) and (2R,3S) forms, have been a focus of neuropharmacological research. As mentioned, (±)-threo-3-methylglutamic acid (T3MG) , a racemic mixture of the (2S,3R) and (2R,3S) enantiomers, is a well-characterized blocker of the glutamate transporters EAAT2 and EAAT4. nih.govpnas.orgacs.org This inhibitory activity makes it a valuable tool for dissecting the roles of these specific transporters in the brain. scbt.comscbt.com
The erythro-diastereomers , comprising the (2S,3S) and (2R,3R) isomers, have also been synthesized and studied, though they are less prominent in the literature compared to their threo counterparts in the context of neuroactivity. The synthesis and resolution of all four stereoisomers have been crucial for structure-activity relationship studies, allowing researchers to systematically probe the stereochemical determinants of biological activity at various targets. acs.orgacs.orgresearchgate.net
| Isomeric Form | Common Name/Abbreviation | Key Research Findings/Applications |
| (2S,3R)-3-Methylglutamic acid | - | Naturally occurring isomer in daptomycin and CDAs; essential for their antibacterial activity. |
| (2S,3S)-3-Methylglutamic acid | - | Not incorporated into daptomycin and CDAs due to enzyme specificity. |
| (±)-threo-3-Methylglutamic acid | T3MG | Racemic mixture of (2S,3R) and (2R,3S) isomers; potent and selective blocker of glutamate transporters EAAT2 and EAAT4. |
| Erythro-diastereomers | - | Comprises (2S,3S) and (2R,3R) isomers; used in structure-activity relationship studies. |
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947320 | |
| Record name | 3-Methylglutamic acid | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-97-8, 6070-75-3, 63088-04-0 | |
| Record name | Glutamic acid, 3-methyl- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295435 | |
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| Record name | NSC82071 | |
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| Record name | NSC41356 | |
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| Record name | 3-Methylglutamic acid | |
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| Record name | 63088-04-0 | |
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Biosynthetic Pathways and Enzymology of 3 Methylglutamic Acid
Elucidation of Enzymatic Reaction Mechanisms
The formation of 3-methylglutamic acid is a stereospecific, two-step enzymatic process involving methylation followed by transamination. nih.gov This pathway ensures the production of the specific (2S,3R)-3-methylglutamic acid stereoisomer required for its incorporation into lipopeptide antibiotics. nih.govnih.gov
Transamination Reactions in the Formation of this compound Stereoisomers
The second crucial step in the biosynthesis of this compound is a transamination reaction. nih.govalmerja.net This process involves the transfer of an amino group to the keto acid precursor, (3R)-3-methyl-2-oxoglutarate, to form the final amino acid. nih.govwikipedia.org
Enzyme screening has identified that branched-chain amino acid transaminases are efficient catalysts for this transformation. nih.gov For instance, the transaminase IlvE from S. coelicolor has been shown to effectively convert (3R)-3-methyl-2-oxoglutarate into (2S,3R)-3-methylglutamic acid . nih.gov This two-step conversion, from α-ketoglutarate to the final, correctly configured this compound, highlights the stereochemical control exerted by the biosynthetic enzymes. nih.gov The process of transamination is a widespread biochemical reaction responsible for the synthesis and degradation of most amino acids. almerja.netwikipedia.org
Genetic Architecture of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like lipopeptide antibiotics are typically organized into biosynthetic gene clusters (BGCs). frontiersin.org This clustering facilitates the coordinated regulation of all the genes necessary for the production of a specific compound. frontiersin.org
Identification and Characterization of Genes (e.g., dptI, glmT)
The genes encoding the methyltransferases essential for this compound biosynthesis are located within the respective lipopeptide BGCs. researchgate.netpnas.org For example, the glmT gene (SCO3215) is part of the CDA biosynthetic gene cluster in S. coelicolor, and the dptI gene is found in the daptomycin (B549167) BGC in S. roseosporus. researchgate.netnih.govrsc.org
Deletion of the glmT gene in S. coelicolor resulted in the production of CDAs containing glutamate (B1630785) instead of 3-methylglutamate, confirming the gene's function. nih.gov Similarly, deletion of the dptI gene in S. roseosporus led to the production of daptomycin analogues with glutamate at position 12. researchgate.netcapes.gov.br Complementation of these deletion mutants with a functional copy of dptI or its homologue glmT restored the production of the 3-methylglutamate-containing lipopeptides. capes.gov.br These genetic studies have been instrumental in identifying and characterizing the roles of these key biosynthetic genes. nih.govbohrium.complos.org
The organization of these genes within the cluster is often conserved. For instance, in the daptomycin cluster, dptI is located downstream of other genes involved in the biosynthesis of non-proteinogenic amino acids, such as dptG, dptH, and dptJ. researchgate.netcapes.gov.br
Transcriptional and Translational Regulation of Biosynthesis
Several regulatory proteins have been identified that influence the expression of the daptomycin biosynthetic gene cluster, including the genes responsible for this compound synthesis. For example, the cyclic AMP receptor protein (Crp) has been shown to have a positive effect on daptomycin biosynthesis in S. roseosporus. nih.gov Transcriptional analysis revealed that Crp can influence the expression of genes within the dpt cluster. nih.gov
Furthermore, other regulatory elements, such as LuxR-type transcriptional regulators, have been implicated in controlling the expression of lipopeptide biosynthetic gene clusters. pnas.org In some cases, these regulators can act as negative regulators, keeping the gene cluster silent under certain conditions. pnas.org The expression of genes like dptI can also be influenced by the presence of other genes within the same locus. Studies have shown that the genes dptG, dptH, dptI, and dptJ cooperatively contribute to the optimal production of daptomycin. capes.gov.br Deletion of dptH, dptI, or dptJ significantly reduces the yield of the antibiotic. capes.gov.br Conversely, overexpression of dptIJ or the entire dptGHIJ locus can substantially increase lipopeptide production. capes.gov.br This indicates a complex interplay of regulatory factors that fine-tune the biosynthesis of this compound and the final antibiotic.
Heterologous Expression Systems for Pathway Reconstruction
The elucidation of the this compound biosynthetic pathway has been significantly aided by the use of heterologous expression systems. These systems involve transferring the genes responsible for the pathway from their native organism into a more genetically tractable host. This strategy allows for the functional characterization of individual genes and the reconstruction of the entire biosynthetic sequence.
A key example is the expression of the A54145 biosynthesis gene cluster from Streptomyces fradiae in heterologous hosts. The complete gene cluster was cloned into a bacterial artificial chromosome (BAC) and successfully expressed in Streptomyces ambofaciens and Streptomyces roseosporus. nih.govasm.org This resulted in the production of A54145 lipopeptides at significant yields, demonstrating that the heterologous hosts could provide the necessary precursors and enzymatic machinery to support the pathway. asm.org Specifically, expression in S. roseosporus yielded about 100 mg/L, while S. ambofaciens produced up to 385 mg/L. asm.org
Furthermore, heterologous expression has been instrumental in confirming the function of specific enzymes. For instance, the methyltransferase gene dptI from the daptomycin producer S. roseosporus was complemented by its homolog from S. coelicolor, glmT, in a mutant strain, restoring the production of this compound-containing compounds. researchgate.net This confirmed their shared function in the pathway. Similarly, the entire daptomycin biosynthetic gene cluster (BGC), spanning 65 kb, was heterologously expressed in S. coelicolor M511, a strain that does not naturally produce daptomycin, leading to successful production of the antibiotic. frontiersin.org These approaches are central to combinatorial biosynthesis efforts, where genes are mixed and matched to create novel peptide structures. nih.govsci-hub.se
Comparative Biosynthetic Strategies Across Diverse Organisms
The (2S,3R)-3-methylglutamic acid residue is found in lipopeptide antibiotics produced by different species of Streptomyces. researchgate.net While the core biosynthetic strategy is conserved, analysis of the respective gene clusters reveals both similarities and subtle differences.
The biosynthesis of this compound has been identified in the production of daptomycin by S. roseosporus, calcium-dependent antibiotic (CDA) by S. coelicolor, and A54145 by S. fradiae. researchgate.netasm.org In each of these organisms, the genetic blueprint for the pathway is located within the larger gene cluster responsible for the entire lipopeptide antibiotic's synthesis.
The key enzymes are homologous across these species. The methyltransferase responsible for the initial step is encoded by dptI in S. roseosporus, glmT in S. coelicolor, and lptI in S. fradiae. researchgate.netnih.gov Despite sequence differences (DptI shares only 36-37% amino acid identity with GlmT and LptI), these enzymes are functionally interchangeable, as demonstrated by cross-complementation experiments. researchgate.net
Deletion of these methyltransferase genes consistently results in the production of lipopeptide analogues where this compound is replaced by glutamic acid. researchgate.netnih.govrsc.org This confirms their essential role in the pathway. The table below summarizes the key methyltransferase genes and their producing organisms.
| Gene | Producing Organism | Antibiotic |
| dptI | Streptomyces roseosporus | Daptomycin |
| glmT | Streptomyces coelicolor | Calcium-Dependent Antibiotic (CDA) |
| lptI | Streptomyces fradiae | A54145 |
This table summarizes the identified methyltransferase genes involved in this compound biosynthesis across different Streptomyces species.
The biosynthesis of this compound in Streptomyces is distinct from the N-methylglutamate pathway found in methylotrophic bacteria like Methylobacterium extorquens. frontiersin.org While both pathways involve methylated glutamate derivatives, their substrates, enzymatic reactions, and metabolic roles differ significantly.
The N-methylglutamate pathway is primarily for the assimilation of single-carbon compounds like methylamine (B109427). nih.govresearchgate.net It initiates with the reaction of methylamine and L-glutamate, catalyzed by enzymes such as γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS), to ultimately form N-methylglutamate. frontiersin.org This product is then oxidized by N-methylglutamate dehydrogenase to regenerate glutamate and release formaldehyde, which enters central carbon metabolism. frontiersin.orgasm.org
In contrast, the pathway to this compound in Streptomyces starts with alpha-ketoglutarate, not glutamate. nih.gov The methylation occurs at the third carbon (C3) of the carbon skeleton, not on the amino group (N-methylation). nih.govhmdb.ca Therefore, this compound is a C-methylated amino acid, whereas N-methylglutamate is an N-methylated amino acid. This fundamental difference in the site of methylation underscores that these are separate and non-homologous biosynthetic pathways, tailored to different metabolic contexts: C1 assimilation in methylotrophs versus non-proteinogenic amino acid synthesis for secondary metabolism in Streptomyces.
Evolutionary Trajectories of this compound Biosynthetic Enzymes
The evolutionary history of the enzymes responsible for the biosynthesis of this compound is intrinsically linked to the catabolic pathway of the essential amino acid, leucine (B10760876). The key enzymes involved are central to mitochondrial metabolism and show deep evolutionary roots, with homologs found across different kingdoms of life. Their trajectories have been shaped by gene duplication, functional divergence, and in some cases, horizontal gene transfer.
The primary route to this compound in many organisms is not a direct biosynthetic pathway but rather a consequence of leucine degradation. In this pathway, the intermediate 3-methylglutaconyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) . researchgate.netwikipedia.org HMG-CoA is then cleaved by 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) to produce acetyl-CoA and acetoacetate. nih.gov this compound can arise from the metabolism of 3-methylglutaconyl-CoA. nih.gov
The evolutionary paths of these core enzymes, AUH and HMGCL, are notable. Both belong to large and ancient enzyme superfamilies, suggesting they evolved from ancestral proteins with related but distinct functions.
3-Methylglutaconyl-CoA Hydratase (AUH): This enzyme is a member of the enoyl-CoA hydratase/isomerase superfamily. wikipedia.org A fascinating aspect of its evolution is its dual functionality in vertebrates. Besides its catalytic role in leucine metabolism, the human AUH protein also functions as an RNA-binding protein that binds to AU-rich elements in the 3'-untranslated region of specific mRNAs, influencing their stability. wikipedia.org This dual role suggests a complex evolutionary path where an ancestral metabolic enzyme may have acquired a new, regulatory function. Phylogenetic analyses indicate that operons containing AUH genes may have been disseminated through horizontal gene transfer, particularly in bacteria. researchgate.net In plants like Arabidopsis, the enzyme is crucial for the catabolism of all three branched-chain amino acids (BCAAs), not just leucine, indicating a broader role has evolved in the plant kingdom. researchgate.net
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL): This enzyme belongs to the DRE-TIM metallolyase superfamily, a group of enzymes that catalyze carbon-carbon bond cleavage and often adopt a (βα)8-barrel fold structure. nih.govresearchgate.net The family includes enzymes from various metabolic pathways, such as isopropylmalate synthase in leucine biosynthesis and 4-hydroxy-2-ketovalerate aldolase. researchgate.net This suggests that HMGCL evolved from a common ancestor within this superfamily and specialized for its role in leucine catabolism and ketogenesis. nih.gov In some fungi, such as Aspergillus nidulans, the genes for HMGCL and AUH are fused, encoding a bifunctional polypeptide. researchgate.net This gene fusion event represents a distinct evolutionary strategy to streamline the metabolic pathway by physically linking sequential catalytic steps.
In some microorganisms, this compound is a direct biosynthetic product. For example, in the production of nonribosomal lipopeptide antibiotics like daptomycin by Streptomyces species, a specific (2S,3R)-3-MeGlu residue is incorporated. nih.gov The biosynthesis involves a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase, GlmT , which methylates α-ketoglutarate. nih.gov This precursor is then transaminated to form (2S,3R)-3-MeGlu. nih.gov The evolution of this pathway appears to be independent of leucine catabolism and is instead tied to the evolution of secondary metabolite gene clusters, often acquired through horizontal gene transfer to provide a selective advantage.
The table below summarizes the key enzymes and their evolutionary characteristics.
| Enzyme Name | Abbreviation | Protein Superfamily | Key Evolutionary Features |
| 3-Methylglutaconyl-CoA Hydratase | AUH | Enoyl-CoA hydratase/isomerase | Dual function (catalysis and RNA-binding) in vertebrates; potential horizontal gene transfer in bacteria; gene fusion with HMGCL in some fungi. researchgate.netwikipedia.orgresearchgate.net |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase | HMGCL | DRE-TIM metallolyase | Member of a broad superfamily with diverse C-C bond cleavage functions; gene fusion with AUH in some fungi. researchgate.netnih.govresearchgate.net |
| SAM-dependent methyltransferase | GlmT | Methyltransferase | Part of specialized secondary metabolite gene clusters; likely spread via horizontal gene transfer. nih.gov |
The evolutionary trajectories of these enzymes highlight a mosaic of events. Core metabolic enzymes like AUH and HMGCL have evolved through descent and specialization from ancient protein families, occasionally adopting new functions or fusing to enhance efficiency. In contrast, enzymes like GlmT in specialized pathways represent evolutionary innovations, often packaged within mobile genetic elements that allow for their spread and integration into new metabolic contexts.
Role of 3 Methylglutamic Acid in Complex Natural Product Biogenesis
Integration into Nonribosomal Peptide Synthetase (NRPS) Assembly Lines
Nonribosomal Peptide Synthetases are large, modular enzymes that bacteria and fungi use to assemble peptides without the use of ribosomes. duke.edumdpi.com These assembly lines are composed of a series of modules, where each module is typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. mdpi.comnih.gov The integration of 3-Methylglutamic acid is a key step in the biosynthesis of several medically and scientifically significant peptides.
The primary determinant of substrate specificity within an NRPS module is the adenylation (A) domain. nih.govmdpi.combiorxiv.org The A-domain selects a specific amino acid from the cellular pool, activates it as an aminoacyl-adenylate, and prepares it for incorporation into the peptide. duke.edumdpi.com
The biosynthesis of 3-mGlu itself is a crucial precursor step. It is not typically available in primary metabolism but is synthesized by dedicated tailoring enzymes. In the biosynthetic pathways of daptomycin (B549167), A54145, and Calcium-Dependent Antibiotics (CDA), a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the methylation of a glutamate (B1630785) precursor. researchgate.net For instance, the GlmT methyltransferase from S. coelicolor converts α-ketoglutarate to an intermediate that is then converted to (2S,3R)-3-methylglutamate by a transaminase from primary metabolism. researchgate.net
The A-domain of the corresponding NRPS module then exhibits specificity for this modified amino acid. Research on the CDA-producing organism Streptomyces coelicolor has shown that the A-domain of the tenth module in the NRPS assembly line naturally incorporates both glutamic acid and (2S,3R)-3-methylglutamic acid. nih.gov This dual specificity is significant; when the methyltransferase gene (e.g., dptI in the daptomycin pathway or lptI in the A54145 pathway) is deleted, the NRPS module incorporates glutamic acid instead of 3-mGlu. researchgate.netasm.org This demonstrates that while the A-domain can recognize and activate the canonical amino acid, the presence of the specialized 3-mGlu precursor allows for the synthesis of the methylated final product. This inherent flexibility has been exploited in biosynthetic engineering, where single mutations in the A-domain have been shown to allow for the incorporation of other related, non-natural amino acids. nih.gov
In the context of 3-mGlu, the key modification—methylation—is a pre-incorporation event rather than a post-assembly modification. The methyl group is added to a precursor molecule before the amino acid is selected and activated by the NRPS A-domain. researchgate.net Enzymes such as DptI, LptI, and GlmT are considered tailoring enzymes that generate the non-proteinogenic amino acid building block. researchgate.netnih.gov Once 3-mGlu is incorporated into the peptide chain by the NRPS, the available research does not indicate further modifications to this specific residue. The diversity in these natural products comes from the assembly of various building blocks, including pre-modified ones like 3-mGlu, and sometimes through cyclization or release mechanisms catalyzed by a terminal thioesterase (TE) domain. mdpi.comnih.govwikipedia.org
Specificity of Adenylation Domains (A-domains) for this compound Isomers
Contribution to Lipopeptide Antibiotic Structure and Function (Non-Clinical)
This compound is a structural component in only a few known families of lipopeptide antibiotics, all of which are calcium-dependent. researchgate.net Its presence is crucial for the optimal biological activity of these compounds.
Produced by Streptomyces roseosporus, the A21978C complex is a mixture of acidic lipopeptides that includes daptomycin. jst.go.jpnih.gov Daptomycin, which features a decanoyl lipid tail, is the most prominent member when the fermentation is supplemented with decanoic acid. pnas.org These molecules contain a 13-amino acid peptide core, which includes the L-threo-3-methylglutamic acid residue at position 12 (3mGlu12). researchgate.netjst.go.jprsc.org
The significance of this single methyl group is profound. The biosynthesis of 3mGlu12 in this pathway is dependent on the methyltransferase DptI. researchgate.net Genetic deletion of the dptI gene leads to the production of daptomycin analogues where glutamic acid (Glu) is found at position 12. researchgate.netpnas.org When tested for biological activity, these Glu12-containing derivatives showed reduced efficacy against pathogens like Staphylococcus aureus compared to the native 3mGlu12-containing daptomycin. researchgate.net This demonstrates that the 3-mGlu residue is important for the full antibacterial potential of daptomycin. acs.orgnih.gov
A54145 is a complex of lipopeptide antibiotics produced by Streptomyces fradiae that is structurally related to daptomycin and is also calcium-dependent. researchgate.netasm.orgnih.gov The A54145 factors contain 3-mGlu at position 12, a modification catalyzed by the methyltransferase LptI. researchgate.netasm.org Natural variation during fermentation can lead to the production of factors with either 3mGlu or Glu at this position. asm.org
Calcium-Dependent Antibiotics (CDA)
Engineering of Biosynthetic Pathways for Analog Generation (Non-Clinical)
The generation of novel, non-clinical analogs of complex natural products containing this compound (3-MeGlu) is a significant area of research in synthetic biology and metabolic engineering. By manipulating the biosynthetic machinery responsible for producing these compounds, scientists can create a diverse array of new molecules with potentially unique properties. These efforts primarily revolve around three key strategies: direct genetic manipulation of the biosynthetic gene clusters (BGCs), feeding modified precursors to engineered microbial strains, and altering the substrate specificity of key enzymes within the nonribosomal peptide synthetase (NRPS) assembly line.
Genetic Manipulation of Biosynthetic Gene Clusters
Direct genetic manipulation of the biosynthetic gene clusters (BGCs) that encode for 3-MeGlu-containing natural products is a foundational strategy for generating structural analogs. This approach often involves the targeted deletion or modification of genes responsible for the biosynthesis of the 3-MeGlu precursor itself.
The biosynthesis of (2S,3R)-3-methylglutamic acid is a critical step in the production of several lipopeptide antibiotics, including the calcium-dependent antibiotics (CDAs) from Streptomyces coelicolor, daptomycin from Streptomyces roseosporus, and A54145 from Streptomyces fradiae. asm.orgnih.govresearchgate.net Research has identified the key methyltransferase gene responsible for the β-methylation of a glutamate precursor. This gene is referred to as glmT in the CDA cluster, dptI in the daptomycin cluster, and lptI in the A54145 cluster. asm.orgnih.govasm.org
Targeted deletion of these methyltransferase genes has proven to be an effective method for producing novel analogs where the 3-MeGlu residue is replaced by a standard glutamic acid (Glu) residue. For instance, deletion of the glmT gene in S. coelicolor completely abolished the production of 3-MeGlu-containing CDAs, leading to the exclusive formation of Glu-containing variants. nih.gov Similarly, constructing mutants of S. fradiae with a defective lptI gene resulted in the production of A54145 factors containing only glutamic acid at the expense of the natural 3-methyl-glutamic acid-containing factors. asm.org This provided a practical method to produce high levels of pure Glu-containing lipopeptides for further derivatization. asm.org In the daptomycin-producing S. roseosporus, deletion of a locus containing dptI led to the production of novel A21978C analogues with a Glu residue in place of 3-MeGlu. researchgate.net
Precursor-Directed Biosynthesis and Mutasynthesis Approaches
Precursor-directed biosynthesis and mutasynthesis are powerful techniques that leverage the combination of genetic engineering and synthetic chemistry to generate novel analogs. The core principle of this approach, often called mutasynthesis, involves creating a mutant strain of a producing organism that is blocked in the biosynthesis of a specific precursor—in this case, 3-MeGlu. asm.orgrsc.org This engineered strain, now unable to produce the final natural product, can be fed synthetic, non-natural analogs of the blocked precursor, which may then be accepted by the downstream biosynthetic enzymes and incorporated into the final molecular structure. researchgate.net
This strategy has been successfully applied to the biosynthesis of CDAs in Streptomyces coelicolor. rsc.orgresearchgate.net By utilizing a mutant strain impaired in the production of the natural (2S,3R)-3-methylglutamic acid precursor (e.g., a glmT deletion mutant), researchers were able to incorporate exogenously fed synthetic glutamate analogs. rsc.org For example, feeding this mutant strain with synthetic (2S,3R)-3-ethylglutamic acid and (2S,3R)-3-trifluoromethylglutamic acid resulted in the successful production of new CDA lipopeptides containing these modified residues. rsc.org
This approach not only allows for the generation of novel compounds but also provides critical insights into the biosynthetic pathway and the specificity of its enzymes. Studies have shown that feeding a glmT deletion mutant with synthetic 3-methyl-2-oxoglutarate (the keto-acid precursor to 3-MeGlu) or (2S,3R)-3-MeGlu itself could restore the production of the natural CDA. nih.gov However, feeding the same mutant with the (2S,3S) stereoisomer of 3-MeGlu did not result in incorporation, demonstrating the high stereospecificity of the downstream nonribosomal peptide synthetase (NRPS) machinery. nih.gov This specificity underscores the importance of the mutasynthesis approach, as it allows for the bypass of early biosynthetic steps to introduce modifications that the cell cannot produce on its own. nih.govrsc.org
Altering A-domain Specificity for Novel Derivative Production
Within the modular assembly line of a nonribosomal peptide synthetase (NRPS), the adenylation (A) domain is of paramount importance. It acts as the gatekeeper, responsible for selecting and activating a specific amino acid for incorporation into the growing peptide chain. asm.org The A-domain that activates 3-MeGlu in the CDA biosynthetic pathway, located in module 10 of the CdaPS3 synthetase, is naturally specific for (2S,3R)-3-methylglutamic acid and, to a lesser extent, glutamic acid. nih.govnih.gov Altering the substrate specificity of this A-domain through protein engineering represents a sophisticated strategy for generating novel peptide derivatives. nih.gov
Pioneering work in this area has focused on rationally re-engineering the substrate-binding pocket of the 3-MeGlu-activating A-domain. nih.gov By comparing the amino acid sequences of A-domains that activate glutamic acid (Glu) versus those that activate glutamine (Gln), researchers identified key residues likely responsible for substrate discrimination. nih.govncsu.edu For example, Glu-activating domains often possess a lysine (B10760008) or histidine residue at specific positions (e.g., 239 or 278), while Gln-activating domains frequently have a glutamine at these sites. nih.gov
Based on this knowledge, site-directed mutagenesis was employed to change the specificity of the module 10 A-domain of CdaPS3. The single point mutation Lys278Gln was introduced into the enzyme. nih.gov When expressed in S. coelicolor, this mutant synthetase produced a glutamine-containing CDA analog as the major product, with only minor amounts of the natural glutamic acid and methylglutamic acid-containing compounds. nih.govncsu.edu This demonstrated a successful shift in substrate preference from an acidic to an amide-containing amino acid. nih.gov
This approach was further extended to incorporate a synthetic, non-natural amino acid. nih.govnih.gov Using a host strain of S. coelicolor that was unable to synthesize the natural 3-MeGlu precursor (thus preventing competition), and feeding it a synthetic precursor for (2S,3R)-3-methylglutamine (mGln), the same Lys278Gln mutant A-domain was able to activate and incorporate mGln. nih.gov This resulted in the production of a novel CDA analog containing the non-natural mGln residue, marking a significant achievement in the designed incorporation of a synthetic amino acid into a nonribosomal peptide product by means of A-domain engineering. nih.govnih.gov
Synthetic Methodologies and Stereocontrol in Research
Enantioselective Chemical Synthesis Strategies
The controlled construction of the distinct stereoisomers of 3-methylglutamic acid is a significant focus of synthetic organic chemistry. The development of enantioselective strategies allows for the specific preparation of each of the four possible stereoisomers, enabling detailed investigation of their unique biological activities.
Asymmetric Construction of this compound Stereoisomers
The synthesis of the four stereoisomers of this compound—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—requires precise control over the formation of two adjacent stereocenters. Various asymmetric methodologies have been developed to achieve this.
One notable approach involves the Arndt–Eistert homologation of protected (2S, 3S)-3-methylaspartic acid. This reaction proceeds with retention of configuration at the C-3 position, yielding (2S, 3R)-3-methylglutamic acid. rsc.org This method demonstrates how an existing stereocenter can be used to direct the formation of a new one.
Another powerful strategy is the conjugate addition of chiral nucleophiles to α,β-unsaturated esters. For instance, the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) undergoes a highly diastereoselective conjugate addition to methyl (E)-butenoate to produce (2S, 3R)-3-methylglutamic acid. rsc.orgresearchgate.net Conversely, using isopentyl (Z)-butenoate as the Michael acceptor leads to the formation of (2S, 3S)-3-methylglutamic acid. rsc.orgresearchgate.net
The use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) has also proven effective. researchgate.netresearchgate.net These complexes act as chiral glycine equivalents, and their Michael-type addition to crotonates allows for the asymmetric synthesis of optically active 3-methylglutamine derivatives, which can then be converted to this compound. researchgate.netresearchgate.net This method offers a versatile route to various non-natural amino acids.
Furthermore, a six-step enantioselective synthesis has been reported for (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant (2S,3R)-3-methylglutamate, protected for Fmoc solid-phase peptide synthesis (SPPS). researchgate.net This route starts from Fmoc Garner's aldehyde and utilizes a diastereoselective 1,4-addition of a lithium dialkylcuprate as the key step. researchgate.net
Diastereoselective Reactions and Control of Stereochemistry
Diastereoselective reactions are fundamental to controlling the relative stereochemistry of the two chiral centers in this compound. These reactions often rely on the use of chiral auxiliaries or substrates that create a biased environment for the incoming reagent. beilstein-journals.org
Conjugate addition reactions are a cornerstone of diastereoselective synthesis in this context. beilstein-journals.org For example, the conjugate addition of Gilman reagents to α,β-unsaturated pyroglutamate (B8496135) derivatives has been shown to proceed with high diastereoselectivity, yielding a single diastereomer of this compound after conversion. beilstein-journals.org The inherent stereochemistry of the chiral Michael acceptor effectively blocks one face of the double bond, directing the nucleophile to the other.
The use of chiral auxiliaries , such as those derived from amino acids, is a well-established method for inducing diastereoselectivity. researchgate.net These auxiliaries are temporarily attached to the substrate and can be readily removed or transformed after the key stereocenter-forming reaction. For instance, L-ephedrine and (S,S)-(+)-pseudoephedrine have been employed as chiral auxiliaries in diastereoselective conjugate addition reactions of α,β-unsaturated amides. beilstein-journals.org
Moreover, the Arndt–Eistert homologation mentioned previously is inherently diastereoselective, as the reaction proceeds with retention of the existing stereochemistry at C-3 of the starting 3-methylaspartic acid derivative. rsc.orgresearchgate.net This highlights how the stereochemical information in a starting material can be effectively transferred to the final product.
Development of Novel Synthetic Routes to Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies and the development of new bioactive compounds. researchgate.net Researchers have devised innovative synthetic routes that often involve the use of chiral catalysts and multi-step approaches to introduce diverse functional groups.
Utilization of Chiral Auxiliaries and Catalysts
Chiral auxiliaries and catalysts are instrumental in the asymmetric synthesis of this compound and its derivatives, enabling the creation of specific stereoisomers with high purity. researchgate.net
Chiral auxiliaries , often derived from readily available natural products like amino acids, are employed to direct the stereochemical outcome of a reaction. researchgate.net For example, pseudoephenamine has been demonstrated as a practical chiral auxiliary in asymmetric alkylation reactions, offering excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov
Chiral catalysts , on the other hand, can induce enantioselectivity in a reaction without being covalently bonded to the substrate. This approach is often more atom-economical. Chiral nickel(II) complexes of Schiff bases, for instance, have been used as catalysts in the asymmetric synthesis of α-amino acids. researchgate.netresearchgate.net These complexes create a chiral environment that favors the formation of one enantiomer over the other in Michael addition reactions. researchgate.net Similarly, chiral calcium complexes have been developed for catalytic asymmetric 1,4-addition and [3 + 2] cycloaddition reactions. acs.org
The development of new chiral auxiliaries and catalysts continues to be an active area of research, aiming for higher efficiency, selectivity, and broader substrate scope in the synthesis of complex molecules like this compound derivatives. researchgate.net
Multi-step Synthetic Approaches to Functionalized Derivatives
The creation of functionalized derivatives of this compound often necessitates multi-step synthetic sequences. researchgate.net These routes allow for the introduction of various chemical moieties to probe biological activity and develop new therapeutic agents.
One example is the synthesis of daptomycin (B549167) analogues, where the (2S, 3R) this compound residue is substituted with other groups like (2S, 3R) methyl glutamine, dimethyl glutamic acid, or (2S, 3R) ethyl glutamic acid. researchgate.net These multi-step syntheses are crucial for establishing structure-activity relationships and understanding the role of the this compound component in the antibiotic's activity. researchgate.net
Another approach involves the synthesis of enantiomerically pure quaternary glutamic acids through chemo- and diastereoselective alkylation of a cyclic template derived from (2S)-phenylglycinol. semanticscholar.org This multi-step process allows for the creation of complex glutamic acid analogues with a high degree of stereocontrol.
Furthermore, the synthesis of 4-substituted glutamic acid derivatives has been achieved through various multi-step strategies. For example, 4-phosphinomethyl glutamic acid derivatives have been prepared starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate (B1630785). researchgate.net Similarly, 4-carboxymethyl and 4-aminomethyl glutamic acid derivatives have been synthesized using asymmetric 1,4-conjugate addition of the enolate of a Schiff base to unsaturated esters. researchgate.net These multi-step approaches are essential for creating a diverse library of compounds for biological evaluation.
Isotopic Labeling for Mechanistic Elucidation in Research
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and metabolic pathways. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom and gain insights into reaction mechanisms and metabolic networks. wikipedia.orgnih.gov
In the context of this compound, isotopic labeling can be used to study the enzymatic pathways involved in its biosynthesis. For instance, by feeding organisms with isotopically labeled precursors, such as ¹³C-labeled glucose or amino acids, and then analyzing the resulting this compound using techniques like mass spectrometry or NMR, researchers can determine the origin of each carbon atom in the molecule. nih.gov This information is invaluable for elucidating the biosynthetic route and identifying the enzymes involved.
For example, studies on the biosynthesis of the (2S,3R)-3-methylglutamate residue in lipopeptide antibiotics have utilized isotopic labeling to understand the mechanism. nih.gov It was shown that a methyltransferase, GlmT, catalyzes the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate to form (3R)-methyl-2-oxoglutarate, which is then transaminated to (2S,3R)-3-MeGlu. nih.gov Feeding experiments with synthetic, isotopically labeled intermediates can confirm these proposed pathways.
Furthermore, kinetic isotope effect studies, where the rate of a reaction is compared with a labeled versus an unlabeled substrate, can provide detailed information about the transition state of an enzyme-catalyzed reaction. researchgate.net This can help in understanding how enzymes achieve their remarkable catalytic efficiency and specificity.
The use of stable isotope-labeled internal standards is also crucial for accurate quantification of metabolites, including this compound, in complex biological samples using mass spectrometry. chemie-brunschwig.ch
Advanced Analytical and Structural Elucidation Techniques for 3 Methylglutamic Acid Research
The definitive identification and characterization of 3-methylglutamic acid and its stereoisomers in complex biological and chemical matrices rely on a suite of sophisticated analytical techniques. These methods provide not only structural confirmation but also enable stereochemical assignment and precise quantification, which are critical for understanding its metabolic role and potential as a biomarker.
Mechanistic and Computational Investigations of 3 Methylglutamic Acid Interactions
Molecular Modeling and Dynamics Simulations
To understand the structural basis for the inhibitory action of 3-methylglutamic acid, researchers employ molecular modeling and dynamics simulations. These computational techniques allow for the visualization and analysis of molecular conformations and ligand-enzyme interactions that are often difficult to capture experimentally.
Conformational analysis of glutamic acid analogues is crucial for understanding their biological activity. nih.gov For this compound, the stability of its different stereoisomers and their preferred conformations determine how they interact with an enzyme. Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, researchers can study the conformational preferences of these molecules in solution. nih.gov Key parameters in these analyses include the torsion angles of the molecular backbone (e.g., χ1 and χ2) and the distances between charged functional groups. nih.gov
Studies have indicated that the presence of a methyl group significantly influences the molecule's conformational behavior. researchgate.net In the case of the this compound isomers inhibiting glutamate (B1630785) mutase, it is hypothesized that the methyl group prevents the molecule from adopting the specific, extended conformation necessary for the catalytic rearrangement. ias.ac.in The (2S,3R) configuration, in particular, has been shown to be crucial for the biological activity of other complex molecules like the antibiotic daptomycin (B549167), underscoring the importance of specific stereochemistry for proper molecular function. researchgate.net
Molecular modeling can be used to dock inhibitors like this compound into the active site of enzymes to analyze binding interactions. For glutamate mutase, the active site features key amino acid residues that interact with the substrate. For instance, studies on the natural substrate have highlighted the importance of a glutamate residue (Glu171 in Clostridium cochlearium) which forms a hydrogen bond with the substrate's amino group. nih.gov
When this compound binds, it is expected to form similar interactions with the enzyme. However, molecular dynamics simulations can reveal how the C-3 methyl group sterically clashes with parts of the active site or restricts the conformational flexibility needed for the reaction to proceed. These simulations can illustrate why, despite successful binding, the transition state for the rearrangement cannot be reached. By analyzing the network of hydrogen bonds, electrostatic interactions, and steric contacts between the inhibitor and the enzyme, a detailed picture of the non-productive binding mode emerges, explaining its inhibitory effect.
Conformational Analysis and Stereoisomeric Stability
Quantum Chemical Calculations for Reaction Pathway Elucidation
While molecular modeling is excellent for studying structural aspects, quantum chemical (QC) calculations are required to investigate the electronic details of chemical reactions, such as the breaking and forming of bonds and the stability of reaction intermediates. x-mol.com
For the glutamate mutase reaction, which proceeds through a radical mechanism, high-level quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the natural substrate. researchgate.net These studies examine the energetics of the entire reaction pathway, including the homolytic cleavage of the coenzyme B12 cobalt-carbon bond, hydrogen abstraction from the substrate to form a substrate radical, the rearrangement of this radical, and subsequent product formation. researchgate.net
Although specific QC calculations for the this compound isomers with glutamate mutase are not extensively documented, the established methodologies can be applied to understand their inhibitory nature. Such calculations would likely focus on the following:
Formation and Stability of the Substrate Radical: Investigating the energy required to form a radical at the C-4 position of this compound.
Activation Barrier for Rearrangement: Calculating the energy barrier for the subsequent step where the glycyl moiety would migrate. It is hypothesized that the presence of the methyl group at C-3 would significantly increase the activation energy for this step, effectively halting the reaction. ias.ac.in
By comparing the calculated energy profile for this compound with that of the natural substrate, glutamic acid, researchers can quantify why the former acts as an inhibitor. These calculations can elucidate whether the inhibition is due to an unstable radical intermediate or an insurmountably high transition state energy for the rearrangement step, providing a complete mechanistic picture of its interaction with the enzyme. researchgate.net
Emerging Research Directions and Future Prospects
Discovery of Novel Biosynthetic Pathways and Enzymes
The non-proteinogenic amino acid 3-methylglutamic acid (3-MeGlu) is a key component of several bioactive lipopeptide antibiotics, including daptomycin (B549167), A54145, and calcium-dependent antibiotic (CDA). nih.govresearchgate.net Its presence is crucial for the biological activity of these compounds. nih.govresearchgate.net Research has elucidated a stereospecific two-step enzymatic pathway for the biosynthesis of (2S,3R)-3-MeGlu. nih.gov This process begins with the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate (αKG) to produce (3R)-3-methyl-2-oxoglutarate. nih.govnih.gov This initial step is catalyzed by a class of α-ketoglutarate methyltransferases. nih.gov
Subsequent research identified that a branched-chain amino acid transaminase, IlvE, then facilitates the conversion of (3R)-3-methyl-2-oxoglutarate into the final product, (2S,3R)-3-MeGlu. nih.gov This discovery has been pivotal in understanding how β-methylated amino acids are synthesized and incorporated into nonribosomal lipopeptides. nih.gov The identification of these enzymes and pathways offers potential for engineering microbes to produce modified peptides. nih.gov
Key enzymes involved in the biosynthesis of 3-MeGlu have been identified in various Streptomyces species. These enzymes, including GlmT from Streptomyces coelicolor (CDA producer), DptI from Streptomyces roseosporus (daptomycin producer), and LptI from Streptomyces fradiae (A54145 producer), are all SAM-dependent α-ketoglutarate methyltransferases. nih.govresearchgate.net These enzymes specifically methylate α-ketoglutarate, and not free glutamic acid or peptide-bound glutamate (B1630785). nih.gov The deletion of the glmT gene in the CDA biosynthetic gene cluster, for instance, led to the production of lipopeptides containing glutamate instead of 3-MeGlu, confirming the gene's essential role. nih.gov
| Enzyme | Organism | Function | Substrate | Product |
| GlmT | Streptomyces coelicolor | α-ketoglutarate methyltransferase | α-ketoglutarate | (3R)-3-methyl-2-oxoglutarate |
| DptI | Streptomyces roseosporus | α-ketoglutarate methyltransferase | α-ketoglutarate | (3R)-3-methyl-2-oxoglutarate |
| LptI | Streptomyces fradiae | α-ketoglutarate methyltransferase | α-ketoglutarate | (3R)-3-methyl-2-oxoglutarate |
| IlvE | Streptomyces coelicolor | Branched-chain amino acid transaminase | (3R)-3-methyl-2-oxoglutarate | (2S,3R)-3-MeGlu |
Advanced Metabolic Engineering for Specialized Metabolite Production (Non-Clinical)
Metabolic engineering has emerged as a powerful strategy for enhancing the production of valuable specialized metabolites, including those containing 3-MeGlu. frontiersin.orgresearchgate.net By manipulating the genetic and regulatory processes within microorganisms, it is possible to increase the yield and quality of desired compounds like daptomycin. frontiersin.orgnih.gov Strategies often involve increasing the availability of precursors, overexpressing rate-limiting enzymes, and reducing the metabolic flux towards competing pathways. researchgate.net
In the context of daptomycin production in Streptomyces roseosporus, multilevel metabolic engineering approaches have been successfully applied. frontiersin.orgnih.gov This includes engineering the biosynthetic pathways for the nonproteinogenic amino acid precursors, such as 3-MeGlu and kynurenine. frontiersin.orgpnas.org For example, the inactivation of the glutamic acid 3-methyltransferase enzyme, DptI, has been used to generate novel daptomycin analogs with a glutamate residue at position 12 instead of 3-MeGlu. pnas.org This highlights the potential of metabolic engineering to create structural diversity in bioactive lipopeptides. researchgate.netpnas.org
Furthermore, the heterologous expression of biosynthetic gene clusters in host organisms like E. coli or other Streptomyces species is a promising avenue for producing novel antibiotics. pnas.orgfrontiersin.org This "plug-and-play" approach allows for the activation of silent gene clusters and the production of previously uncharacterized metabolites. pnas.org For instance, the successful production of N-methylglutamate in recombinant Pseudomonas putida from simple carbon sources demonstrates the potential of engineered microbes for producing modified amino acids. frontiersin.org
| Engineering Strategy | Target | Organism | Desired Outcome |
| Gene Deletion | dptI (methyltransferase) | Streptomyces roseosporus | Production of daptomycin analogs with Glu instead of 3-MeGlu |
| Heterologous Expression | tar gene cluster | Streptomyces coelicolor | Production of the novel lipopeptide taromycin A |
| Pathway Engineering | Multiple levels | Streptomyces roseosporus | Increased yield and quality of daptomycin |
| Precursor Supply | l-tyrosine pathway | E. coli | Enhanced production of reticuline, a precursor to various alkaloids |
Development of New Analytical Tools for Stereospecific Analysis
The precise analysis of stereoisomers is critical in biochemistry and pharmaceutical development, as different enantiomers of a compound can exhibit distinct biological activities. mdpi.com For this compound, which has two chiral centers, the development of stereospecific analytical methods is essential for quality control and mechanistic studies. nih.govias.ac.in High-performance liquid chromatography (HPLC) is a widely used technique for the separation of chiral compounds. mdpi.com
Several strategies exist for the chiral separation of amino acids by HPLC, including the use of chiral stationary phases (CSPs) and pre-column derivatization with a chiral reagent. mdpi.comacs.org While CSPs can provide excellent separation, they can be expensive and challenging to select for specific applications. mdpi.com Pre-column derivatization converts the enantiomers into diastereomers, which can then be separated on a conventional reversed-phase column. acs.org For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) has been used as a chiral derivatizing agent for the analysis of amino acid enantiomers. acs.org
Capillary electrophoresis (CE) is another powerful technique for chiral separations, particularly for hydrophilic molecules like amino acids. researchgate.net The use of chiral selectors, such as cyclodextrins, in the running buffer allows for the separation of enantiomers. researchgate.net The combination of these separation techniques with sensitive detection methods like mass spectrometry (MS) provides robust and reliable analytical platforms for the stereospecific analysis of compounds like this compound in complex biological matrices. mdpi.comacs.org
| Analytical Technique | Principle | Application to 3-MeGlu Analysis |
| Chiral HPLC | Separation on a chiral stationary phase or after derivatization | Separation and quantification of (2S,3R) and other stereoisomers |
| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility with a chiral selector | High-efficiency separation of enantiomers |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio | Sensitive and selective detection when coupled with HPLC or CE |
Theoretical Frameworks for Predicting Biological Activity (Non-Clinical)
Computational methods are increasingly being used to predict the biological activity of chemical compounds, offering a faster and more cost-effective alternative to traditional screening methods. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org These models can then be used to predict the activity of new, untested compounds. researchgate.net
For amino acid derivatives like this compound, modifications to the structure can significantly alter their interactions with enzymes and receptors. ontosight.ai Theoretical models can help in understanding these interactions and predicting the potential pharmacological properties of such analogs. ontosight.ai Machine learning algorithms, such as random forests and support vector machines, are often employed in QSAR studies to build predictive models based on molecular fingerprints and other descriptors. acs.orgresearchgate.net
These computational tools can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. researchgate.net While these in silico methods provide valuable predictions, experimental validation remains crucial to confirm the biological activity of the compounds. nih.gov
| Computational Method | Description | Relevance to 3-MeGlu |
| QSAR | Establishes a correlation between chemical structure and biological activity. acs.org | Predicting the biological activity of novel 3-MeGlu derivatives. |
| Machine Learning | Utilizes algorithms like random forests to build predictive models. researchgate.net | Developing robust models for activity prediction based on molecular features. |
| Molecular Docking | Simulates the interaction between a ligand and a receptor. | Understanding how 3-MeGlu and its analogs bind to target enzymes. |
Integration of Omics Data (e.g., Genomics, Metabolomics, Proteomics) for Holistic Pathway Understanding
A systems biology approach, integrating data from multiple "omics" platforms, provides a comprehensive understanding of complex biological processes, such as the biosynthesis of specialized metabolites. plos.orgmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build a more complete picture of the flow of biological information from genotype to phenotype. plos.orgnih.gov
For understanding the biosynthesis of this compound and the lipopeptides it is part of, multi-omics data integration is invaluable. Genomic data reveals the biosynthetic gene clusters and the enzymes they encode. pnas.org Transcriptomics can show which of these genes are actively being expressed under specific conditions. cd-genomics.com Proteomics identifies the actual proteins present and their abundance, while metabolomics directly measures the levels of 3-MeGlu and other related metabolites. wjgnet.comclinexprheumatol.org
The integration of these datasets can help to identify bottlenecks in a biosynthetic pathway, discover new regulatory mechanisms, and guide metabolic engineering efforts more effectively. cd-genomics.comnih.gov For example, correlating gene expression data with metabolite profiles can reveal which enzymes have the most significant impact on the production of the final product. cd-genomics.com Various computational tools and platforms are available to facilitate the integration and visualization of multi-omics data, enabling a more holistic interpretation of the underlying biology. plos.orgmdpi.com
| Omics Data | Information Provided | Contribution to Pathway Understanding |
| Genomics | DNA sequence, gene clusters. pnas.org | Identifies the genetic blueprint for the biosynthetic pathway. |
| Transcriptomics | Gene expression levels (RNA). cd-genomics.com | Reveals which pathway genes are active. |
| Proteomics | Protein identity and abundance. wjgnet.com | Confirms the presence and quantity of biosynthetic enzymes. |
| Metabolomics | Metabolite profiles. clinexprheumatol.org | Measures the levels of precursors, intermediates, and final products like 3-MeGlu. |
Q & A
Q. What statistical approaches are optimal for analyzing clustered metabolomic data involving this compound?
- Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., longitudinal patient data). Use false discovery rate (FDR) correction for multiple comparisons in untargeted metabolomics. Visualize data trends via principal component analysis (PCA) or heatmaps clustered by metabolite class .
Q. How can researchers differentiate artifact peaks from true this compound signals in complex chromatograms?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm) and isotopic patterns. Compare retention times with authentic standards. Perform MS/MS fragmentation to match spectral libraries (e.g., NIST or METLIN) .
Synthesis and Characterization
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be mitigated?
- Methodological Answer :
- Challenges : Racemization during coupling reactions; low yields in stereoselective alkylation.
- Solutions : Use Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., acylase-mediated hydrolysis). Purify intermediates via flash chromatography on silica gel with ethyl acetate/hexane gradients. Confirm purity by ¹H/¹³C NMR and chiral HPLC .
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